molecular formula C19H10O4 B7971799 5-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)furan-2-carbaldehyde

5-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)furan-2-carbaldehyde

Cat. No.: B7971799
M. Wt: 302.3 g/mol
InChI Key: LKXUSKIHFFJDJC-UHFFFAOYSA-N
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Description

5-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)furan-2-carbaldehyde is an organic compound that features a unique structure combining an anthraquinone moiety with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)furan-2-carbaldehyde typically involves the reaction of 9,10-anthraquinone with furan-2-carbaldehyde under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)furan-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthraquinone: A parent compound with similar structural features but lacking the furan ring.

    1-Aminoanthraquinone: Contains an amino group instead of the furan ring.

    2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide: A derivative with a chloroacetamide group

Uniqueness

5-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)furan-2-carbaldehyde is unique due to the presence of both the anthraquinone and furan moieties, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry .

Properties

IUPAC Name

5-(9,10-dioxoanthracen-1-yl)furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10O4/c20-10-11-8-9-16(23-11)14-6-3-7-15-17(14)19(22)13-5-2-1-4-12(13)18(15)21/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXUSKIHFFJDJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3C2=O)C4=CC=C(O4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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